molecular formula C28H27N3O4 B2539259 2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-phenylacetamide CAS No. 894555-52-3

2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-phenylacetamide

Cat. No. B2539259
CAS RN: 894555-52-3
M. Wt: 469.541
InChI Key: WPEPZFBPJXOAIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-phenylacetamide” is a chemical compound with the molecular formula C28H26FN3O4 . It is not intended for human or veterinary use and is usually available for research use only.


Molecular Structure Analysis

The molecular structure of this compound consists of a [1,4]dioxino[2,3-g]quinolin core with an ethylphenylamino group and a phenylacetamide group attached . The average mass of the molecule is 487.522 Da .

Scientific Research Applications

Antimalarial Activity

A study highlighted the synthesis and antimalarial activity of tebuquine and related compounds, demonstrating significant correlations between antimalarial potency and specific structural features. These compounds showed excellent activity against resistant strains of parasites and promising pharmacokinetic properties for potential clinical trials (Werbel et al., 1986).

Anion Coordination Chemistry

Research on the spatial orientations of amide derivatives in anion coordination revealed interesting geometrical structures such as tweezer-like and S-shaped geometries, contributing to the understanding of self-assembly processes in crystal engineering (Kalita & Baruah, 2010).

Antimicrobial and Anti-inflammatory Applications

A study on isoxazolyl pyrimidoquinolines and chromenopyrimidinones reported their design, synthesis, and evaluation for antimicrobial, anti-inflammatory, and analgesic activities. Some compounds exhibited significant antimicrobial activity and potent anti-inflammatory and analgesic activities (Rajanarendar et al., 2012).

Catalysis Research

Another investigation focused on the preparation of pincer functionalized aminomethylbenzoquinoline ruthenium catalysts, highlighting their application in ketone reduction. This research contributes to the development of efficient catalytic processes in organic synthesis (Facchetti et al., 2016).

Optical and Electronic Properties

A study on the structural and optical properties of quinoline derivatives as thin films explored their potential applications in materials science, focusing on their polycrystalline to nanocrystallite transition and their absorption parameters (Zeyada et al., 2016).

Neuroprotective and Antiviral Effects

Research on a novel anilidoquinoline derivative evaluated its therapeutic efficacy in treating Japanese encephalitis, showing significant antiviral and antiapoptotic effects. This underscores the potential of such compounds in developing treatments for viral diseases (Ghosh et al., 2008).

properties

IUPAC Name

2-[8-[(4-ethylanilino)methyl]-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O4/c1-2-19-8-10-22(11-9-19)29-17-21-14-20-15-25-26(35-13-12-34-25)16-24(20)31(28(21)33)18-27(32)30-23-6-4-3-5-7-23/h3-11,14-16,29H,2,12-13,17-18H2,1H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPEPZFBPJXOAIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NCC2=CC3=CC4=C(C=C3N(C2=O)CC(=O)NC5=CC=CC=C5)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-phenylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.